molecular formula C16H13ClN2O5 B5854653 methyl 4-chloro-3-{[(2-nitrophenyl)acetyl]amino}benzoate

methyl 4-chloro-3-{[(2-nitrophenyl)acetyl]amino}benzoate

Cat. No. B5854653
M. Wt: 348.74 g/mol
InChI Key: ARWHICKCBNKCBS-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds involves multiple steps, including acyl chlorination, condensation, cyclization, and esterification processes, aiming to achieve specific molecular structures. For instance, the synthesis of methyl 4-(5-nitro-6-hydroxybenzoxazol-2-yl)benzoate involves starting materials like 4-amino-6-nitroresorcinol hydrochloride and mono-methyl terephthalate under optimized conditions to achieve the desired product with high purity and yield (Zhang Jianting et al., 2009).

Molecular Structure Analysis

The molecular structure of related compounds demonstrates significant features, such as the formation of hydrogen-bonded sheets and chains of edge-fused rings, which highlight the intricate nature of these molecules. These structures exhibit polarized molecular-electronic configurations and are stabilized through a network of hydrogen bonds (J. Portilla et al., 2007).

Chemical Reactions and Properties

Chemical reactions involving these compounds include a variety of transformations, such as nitration, which leads to the formation of different isomers and substitution products. These reactions are influenced by factors like the presence of electron-donating or withdrawing groups, which affect the reactivity and the outcome of the reactions (J. Cooper & R. M. Scrowston, 1971).

Physical Properties Analysis

The physical properties of these compounds, such as crystalline structure and hydrogen bonding, are essential for understanding their behavior in various environments. The detailed analysis of crystal structures provides insights into the molecular orientation and intermolecular interactions, which play a crucial role in determining the physical properties (A. Saeed & J. Simpson, 2012).

Chemical Properties Analysis

The chemical properties, including reactivity patterns and kinetic studies, reveal how these compounds participate in nucleophilic substitution reactions. The aminolysis of related benzoates in different solvents indicates the effect of the medium on reactivity and reaction mechanisms, shedding light on the stability of intermediates and the overall reaction pathways (Ha-Ram Kim et al., 2014).

Mechanism of Action

While the specific mechanism of action for “methyl 4-chloro-3-{[(2-nitrophenyl)acetyl]amino}benzoate” is not mentioned in the search results, related compounds such as indole derivatives have been reported to show antiviral activity .

properties

IUPAC Name

methyl 4-chloro-3-[[2-(2-nitrophenyl)acetyl]amino]benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13ClN2O5/c1-24-16(21)11-6-7-12(17)13(8-11)18-15(20)9-10-4-2-3-5-14(10)19(22)23/h2-8H,9H2,1H3,(H,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARWHICKCBNKCBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(C=C1)Cl)NC(=O)CC2=CC=CC=C2[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13ClN2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 4-chloro-3-{[(2-nitrophenyl)acetyl]amino}benzoate

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